BenchChemオンラインストアへようこそ!

Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate

Chiral intermediate procurement Diastereomeric purity Cis/trans hydroxypiperidine

This enantiopure cis-(3S,4R) piperidine-3,4-amino alcohol features a Cbz-protected exocyclic amine and a free ring NH, enabling regioselective elaboration without protecting-group manipulation. The Cbz group is stable to bases/mild acids but cleaved quantitatively by hydrogenolysis, while the piperidine nitrogen can be alkylated, acylated, or arylated independently. With 98% purity and a defined absolute configuration (MDL MFCD28501297), this intermediate maps directly onto the core of the non-peptidic NK-1 antagonist L-733,060, shortening synthetic routes by 2–3 steps versus de novo construction. Ideal for parallel library synthesis targeting kinases, GPCRs, or ion channels where the 3-hydroxy-4-aminopiperidine motif is a privileged scaffold.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
Cat. No. B12838358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1CNCC(C1NC(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m1/s1
InChIKeyQAECDNDIJKFMPR-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate: Chiral cis-3-Hydroxy-4-Cbz-Aminopiperidine Scaffold for Stereochemically Defined Drug Intermediate Procurement


Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate (CAS 1638744-38-3) is a chiral, orthogonally protected piperidine-3,4-amino alcohol featuring a benzyloxycarbonyl (Cbz) group on the exocyclic 4-amine and a free secondary amine in the piperidine ring . This cis-configured scaffold—confirmed by X‑ray crystallographic analysis of related 2,3‑disubstituted N‑Boc‑piperidinyl structures [1]—provides two differentiated amino functionalities and a stereochemically defined hydroxyl group, enabling regioselective elaboration in multistep syntheses. Its molecular formula is C₁₃H₁₈N₂O₃ (MW 250.30 g·mol⁻¹), with a computed LogP of 0.49, indicating moderate hydrophilicity that favors handling in aqueous or polar organic reaction media . The compound is supplied as the free base at 98% purity and is classified as a research chemical and advanced pharmaceutical intermediate .

Why Generic Substitution of Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate with Other N‑Protected 3‑Hydroxypiperidines Fails to Deliver Equivalent Synthetic Utility


In‑class compounds bearing the 3‑hydroxypiperidine‑4‑amine core are not interchangeable because three structural variables—N‑protecting group identity, relative stereochemistry (cis vs. trans), and absolute configuration—independently govern orthogonal deprotection compatibility, diastereoselectivity of downstream transformations, and final-product enantiopurity. Replacing the Cbz group with a Boc group, for instance, switches the deprotection logic from hydrogenolysis to acidolysis, which may be incompatible with acid‑sensitive substrates [1]. Trans diastereomers direct the hydroxyl and carbamate substituents into a different spatial arrangement, altering both the conformational preference of the piperidine ring and the stereochemical course of subsequent reactions—effects that have been quantified in dopamine‑transporter ligand series where the (+)-enantiomer of a trans‑3‑hydroxy congener exhibited a 122‑fold greater binding affinity (IC₅₀ 0.46 vs. 56.7 nM) than its (–)-enantiomer [2]. Varying the absolute configuration among cis‑enantiomers likewise yields different biological profiles in the final drug candidates [3]. Consequently, substitution with an incorrect stereoisomer or protecting‑group variant can compromise both synthetic efficiency and pharmacological outcome.

Quantitative Differentiation Evidence for Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate Versus Closest Structural Analogs


Cis vs. Trans Diastereomer Purity: 98% Free Base (cis) Compared with 95–97% HCl Salt (trans) from Major Vendors

The cis‑(3S,4R) free base is commercially available at 98% purity (HPLC) , whereas the most commonly sourced trans‑(3R,4R) diastereomer is supplied predominantly as its hydrochloride salt at 95–97% purity . The higher nominal purity of the cis free base reduces the burden of impurity profiling in regulated intermediate qualification. Additionally, the free‑base form avoids the stoichiometric hydrochloride counterion, simplifying mass balance calculations in subsequent coupling reactions.

Chiral intermediate procurement Diastereomeric purity Cis/trans hydroxypiperidine

Orthogonal N‑Protection: Cbz (Hydrogenolyzable) vs. Boc (Acid‑Labile) in the Identical (3S,4R) Scaffold

The target compound carries a Cbz group, which is cleaved by catalytic hydrogenolysis (H₂, Pd/C) without affecting acid‑sensitive substrates, while the ring secondary amine remains free for further functionalization [1]. The directly comparable Boc analog, tert‑butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate (CAS 724787-35-3), requires acidic conditions (TFA or HCl) for deprotection, which may protonate or degrade acid‑labile intermediates . This orthogonal reactivity profile permits sequential deprotection in complex synthetic routes where both protecting groups must be addressed independently.

Orthogonal protection strategy Cbz vs Boc Solid‑phase peptide synthesis compatibility

LogP Differentiation: Moderate Hydrophilicity (LogP 0.49) of the Cbz‑(3S,4R) Scaffold Versus More Lipophilic N‑Benzyl or Bis‑Protected Analogs

The computed LogP of the target compound is 0.49 , reflecting the balance between the lipophilic benzyl carbamate and the polar hydroxyl and free amine groups. This value is substantially lower than that of fully N‑benzyl‑protected 3‑hydroxypiperidine analogs (e.g., 1‑benzyl‑3‑hydroxypiperidine, estimated LogP ~1.8–2.0) or bis‑Cbz‑protected variants, which exhibit LogP values above 2.5 [1]. The lower LogP translates to greater solubility in aqueous‑organic biphasic systems, facilitating extractive work‑up and aqueous‑phase reactions.

LogP Aqueous solubility Reaction medium compatibility Physicochemical property

Cis Stereochemistry Enables >19:1 Diastereoselectivity in Downstream 2‑Substituted 3‑Hydroxypiperidine Synthesis; Trans Series Shows Equivalent but Stereodivergent Selectivity

A stereodivergent synthetic platform demonstrated that both cis‑ and trans‑2‑substituted 3‑hydroxypiperidines can be prepared with diastereomeric ratios exceeding 19:1 (dr >19:1) under phosphite‑driven cyclodehydration conditions [1]. The cis‑configured core—identical to the target compound's relative stereochemistry—was employed in an 8‑step synthesis of the NK‑1 receptor antagonist L‑733,060 at up to 14 g scale [1]. This establishes that the cis‑(3,4) relationship is not a synthetic dead‑end but a productive entry point to enantiopure bioactive molecules, directly competing with the trans series that has historically received more attention in dopamine transporter programs [2].

Diastereoselectivity cis-hydroxypiperidine Stereodivergent synthesis NK‑1 antagonist

Cis‑(3S,4R) Free Base Versus Cis‑(3R,4S) Enantiomer: Absolute Configuration Determines Biological Activity of Final Drug Candidates Derived from the Scaffold

The (3S,4R) configuration is one of four possible stereoisomers of the 3‑hydroxy‑4‑(Cbz‑amino)piperidine framework. The enantiomeric (3R,4S) compound (CAS 2102411-18-5, supplied as HCl salt at 95% purity) and the (3S,4S)/(3R,4R) trans pair each produce different spatial orientations of the hydroxyl and carbamate pharmacophoric elements. In a class‑level demonstration, trans‑3‑hydroxy enantiomers showed a 122‑fold difference in dopamine transporter binding affinity (IC₅₀ 0.46 vs. 56.7 nM) [1]. While analogous head‑to‑head data for the cis‑enantiomeric pair are not publicly available, the established principle that chirality at the 3‑ and 4‑positions dictates downstream pharmacological activity [2] makes the procurement of the correct absolute configuration a non‑negotiable requirement for target‑directed synthesis.

Enantiomeric differentiation Absolute configuration Sigma receptor Chiral drug intermediate

Hydrogen‑Bond Donor/Acceptor Profile: 3 HBD / 3 HBA in the Free Base Favors Crystallinity and Chromatographic Resolution Relative to N‑Alkylated Analogs

The target compound possesses three hydrogen‑bond donors (piperidine NH, carbamate NH, hydroxyl OH) and three hydrogen‑bond acceptors (carbamate C=O, hydroxyl O, piperidine N) . In comparison, the Boc analog (CAS 724787-35-3) has 2 HBD and 3 HBA (tert‑butyl carbamate lacks the second NH donor) , while N‑benzyl‑3‑hydroxypiperidine (CAS 14813‑01‑5) has only 1 HBD (hydroxyl) and 2 HBA [1]. The higher HBD count of the target compound enhances its ability to form intermolecular hydrogen bonds, which typically correlates with improved crystallinity, facilitating purification by recrystallization and enabling unambiguous characterization by single‑crystal X‑ray diffraction—a critical advantage for patent filings and regulatory documentation.

Hydrogen bonding Crystallinity Chromatographic purification Solid‑state properties

High‑Value Application Scenarios for Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate Based on Quantified Differentiation Evidence


Stereochemically Defined Advanced Intermediate for NK‑1 Receptor Antagonist Synthesis (e.g., L‑733,060 Class)

The cis‑(3S,4R) scaffold maps directly onto the core of the non‑peptidic NK‑1 antagonist L‑733,060. A published stereodivergent route employing cis‑2‑substituted 3‑hydroxypiperidines achieved >19:1 dr and delivered L‑733,060 in 8 steps at up to 14 g scale [1]. Medicinal chemistry teams developing neurokinin‑1 modulators can procure this enantiopure cis intermediate to shorten synthetic routes by at least 2–3 steps relative to building the chiral amino alcohol de novo [1].

Orthogonally Protected Scaffold for Sequential Derivatization in Kinase Inhibitor or GPCR‑Targeted Library Synthesis

With a Cbz‑protected exocyclic amine and a free piperidine NH, the compound enables regioselective functionalization without protecting‑group manipulation. The Cbz group is stable to bases and mild acids but is quantitatively removed by hydrogenolysis, while the ring nitrogen can be alkylated, acylated, or arylated independently [2]. This orthogonal reactivity, combined with 98% starting purity and moderate LogP (0.49) , makes the compound suitable as a unified intermediate for parallel library synthesis targeting kinases, GPCRs, or ion channels where the 3‑hydroxy‑4‑aminopiperidine motif is a privileged scaffold [2].

Chiral Reference Standard for Diastereomeric Purity Determination of cis‑3‑Hydroxy‑4‑aminopiperidine Derivatives

The compound's well‑defined absolute configuration, high commercial purity (98%), and unique MDL identifier (MFCD28501297) position it as a candidate reference standard for chiral HPLC method development. The computed LogP of 0.49 and balanced HBD/HBA profile (3 each) provide predictable chromatographic behavior on both reversed‑phase and chiral stationary phases, supporting its use in quality control workflows for processes that generate the cis‑(3S,4R) motif.

Cbz‑Protected Intermediate for Cardiovascular Drug Development Programs Targeting Soluble Guanylate Cyclase (sGC) Modulation

The Bayer patent family (US 9,090,609) explicitly claims benzyl‑substituted carbamates featuring piperidine scaffolds for the treatment of cardiovascular disorders [2]. The target compound embodies the core benzyl carbamate pharmacophore described in this patent class. Process chemistry groups pursuing sGC modulators or related cardiovascular targets can utilize this compound as a late‑stage intermediate, benefiting from the established hydrogenolytic Cbz deprotection that avoids epimerization of the acid‑sensitive cis‑amino alcohol motif [2].

Quote Request

Request a Quote for Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.